

MI-389: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: MI-389
Cat. No.: B10821854

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MI-389 is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. As a close analog of the well-characterized menin-MLL inhibitor MI-503, **MI-389** holds potential as a therapeutic agent for acute leukemias harboring MLL rearrangements. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **MI-389**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

MI-389 is a complex heterocyclic molecule with the systematic IUPAC name (Z)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)amino)hexyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. Its chemical and physical properties are summarized in the table below.

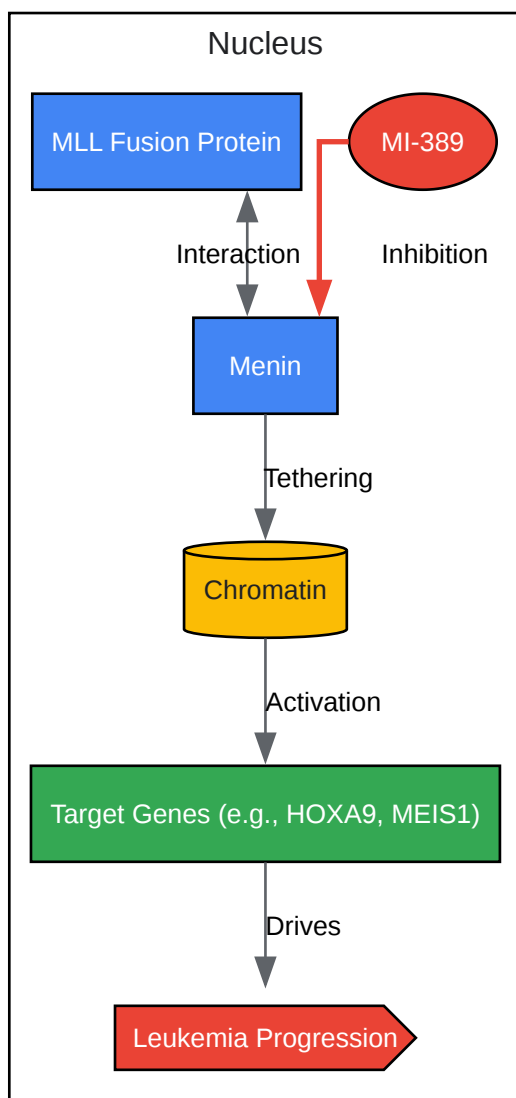
Property	Value
Molecular Formula	C35H35FN6O6[1]
Molecular Weight	654.7 g/mol
CAS Number	2222635-92-7
IUPAC Name	(Z)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)amino)hexyl)-5-((5-fluoro-2-oxoisindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
SMILES	<chem>O=C1C2=C(NCCCCCNC(C3=C(C)NC(/C=C4C5=CC(F)=CC=C5NC4=O)=C3C)=O)C=CC=C2C(N1C6C(NC(CC6)=O)=O)=O</chem>
Appearance	Solid powder
Purity	>98% (typical)
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

MI-389 functions as a competitive inhibitor of the menin-MLL interaction. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins. The interaction of these fusion proteins with the scaffold protein menin is crucial for their leukemogenic activity, as it tethers the fusion protein to chromatin, leading to the aberrant expression of downstream target genes, including the HOXA gene cluster and MEIS1, which are critical for leukemic cell proliferation and survival.

By binding to a hydrophobic pocket on menin that is normally occupied by the MLL protein, **MI-389** disrupts this critical interaction. This leads to the dissociation of the menin-MLL fusion protein complex from chromatin, resulting in the downregulation of MLL target gene expression, induction of cell differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.

Signaling Pathway



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Caption: The Menin-MLL signaling pathway and the inhibitory action of **MI-389**.

Preclinical Data

While specific quantitative data for **MI-389** is not readily available in the public domain, it is described as a close analog of MI-503 with similar in vitro and cellular activity.^[1] The following table summarizes the available data for **MI-389** and its analog MI-503.

Parameter	MI-389 Value	MI-503 Value (for comparison)	Assay
IC50 (Menin-MLL Interaction)	Not Reported	~15 nM	Fluorescence Polarization
Kd (Binding Affinity to Menin)	Not Reported	~10 nM	Isothermal Titration Calorimetry
Cellular Activity (GI50)	Not Reported	~0.22 μ M (MLL-AF9 transformed cells)	Cell Viability Assay

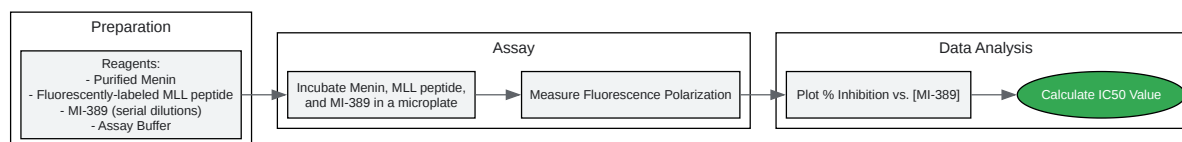
MI-389 has been utilized in gene expression studies in the MLL-rearranged human leukemia cell lines MV4;11 (expressing MLL-AF4) and MOLM-13 (expressing MLL-AF9).[1] Treatment of MOLM-13 cells with 2 μ M **MI-389** for 6 days resulted in significant changes in gene expression, consistent with the disruption of the menin-MLL interaction.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of menin-MLL inhibitors are provided below. These are generalized protocols based on standard methodologies used for compounds in this class.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound for the menin-MLL interaction.



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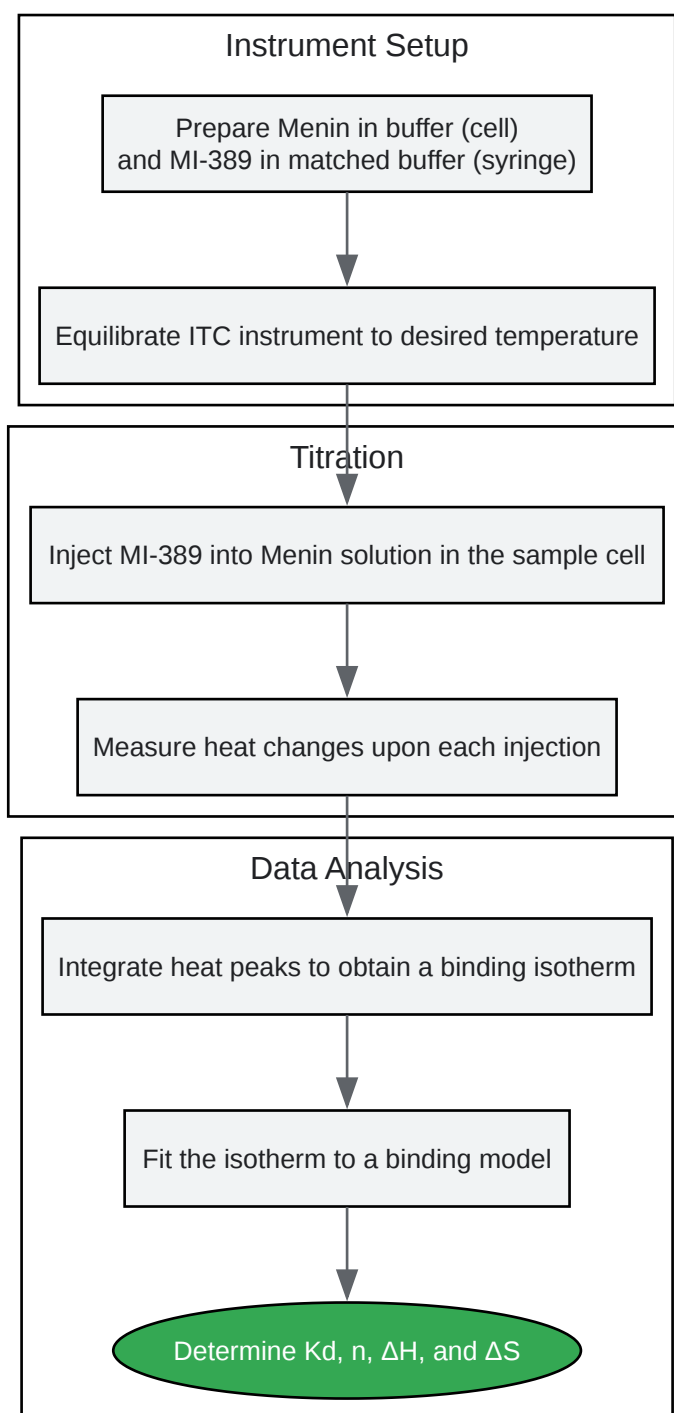
Caption: Workflow for the Fluorescence Polarization (FP) assay.

Methodology:

- Reagent Preparation:
 - Prepare a solution of purified recombinant human menin in FP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
 - Prepare a solution of a fluorescently labeled peptide derived from the menin-binding motif of MLL (e.g., fluorescein-labeled MLL4-15) in FP buffer.
 - Perform a serial dilution of **MI-389** in DMSO, followed by a further dilution in FP buffer.
- Assay Procedure:
 - In a 384-well, low-volume, black, round-bottom microplate, add the menin solution.
 - Add the serially diluted **MI-389** or DMSO (for control wells).
 - Add the fluorescently labeled MLL peptide to initiate the binding reaction.
 - Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
 - Calculate the percentage of inhibition for each concentration of **MI-389** relative to the DMSO control.
 - Plot the percentage of inhibition as a function of the logarithm of the **MI-389** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to directly measure the binding affinity (dissociation constant, K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between **MI-389** and menin.



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Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Methodology:

- Sample Preparation:
 - Dialyze purified recombinant human menin extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
 - Dissolve **MI-389** in the final dialysis buffer to ensure a precise buffer match. Degas both the protein and ligand solutions.
 - Accurately determine the concentrations of both menin and **MI-389**.
- ITC Experiment:
 - Load the menin solution into the sample cell of the calorimeter.
 - Load the **MI-389** solution into the injection syringe.
 - Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
 - Perform an initial injection, which is typically discarded during data analysis, followed by a series of injections of **MI-389** into the menin solution.
- Data Analysis:
 - Integrate the raw heat-flow data to obtain the heat change for each injection.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in the expression of MLL target genes in leukemia cells following treatment with **MI-389**.

Methodology:

- Cell Culture and Treatment:
 - Culture MLL-rearranged leukemia cell lines (e.g., MV4;11 or MOLM-13) under standard conditions.
 - Treat the cells with **MI-389** at a specified concentration (e.g., 2 μ M for MOLM-13) or with DMSO as a vehicle control for a defined period (e.g., 6 days).[1]
- RNA Extraction and cDNA Synthesis:
 - Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
 - Assess the quality and quantity of the extracted RNA.
 - Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
- qRT-PCR:
 - Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
 - Perform the qRT-PCR reaction using a real-time PCR instrument.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (Δ Ct).
 - Calculate the fold change in gene expression in **MI-389**-treated cells relative to DMSO-treated cells using the $2^{-\Delta\Delta$ Ct method.

Conclusion

MI-389 is a promising menin-MLL inhibitor with a mechanism of action that is highly relevant to the treatment of MLL-rearranged leukemias. While specific quantitative data on its potency and binding affinity are not yet widely published, its characterization as a close analog of MI-503 suggests it possesses significant anti-leukemic activity. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of **MI-389** and other novel menin-MLL inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of **MI-389**.

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References

- [1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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